BenchChemオンラインストアへようこそ!

3-Aminocrotonamide

pyrimidone synthesis self-condensation kinetics heterocyclic chemistry

3-Aminocrotonamide (≥95% HPLC) is a primary enamino-amide building block that enables direct synthesis of 5-carboxamide-1,4-DHPs, pyridinecarboxamides, and pyrimidones—scaffolds inaccessible via 3-aminocrotonate esters. Its crystalline solid form (mp 100–101 °C) ensures accurate stoichiometric dispensing vs. semi-solid ester analogs. For kinase inhibitor and PAF antagonist programs requiring the 5-carboxamide pharmacophore for oral efficacy, this is the determinative starting material. Contact our B2B desk for bulk pricing and custom synthesis inquiries.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 15846-25-0
Cat. No. B231188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocrotonamide
CAS15846-25-0
Synonyms3-aminocrotonamide
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC(=CC(=O)N)N
InChIInChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)
InChIKeyUAUSQEVPWPGBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocrotonamide (CAS 15846-25-0): Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


3-Aminocrotonamide (syn. 3-amino-2-butenamide, β-aminocrotonamide; CAS 15846-25-0; molecular formula C₄H₈N₂O; MW 100.12 g/mol) is a primary enamino-amide belonging to the β-aminocrotonoid family . It is a crystalline solid with a well-defined melting point of 100–101 °C and a predicted boiling point of ~278.5 °C [1]. Synthesized industrially via condensation of diketene with ammonia—or in continuous solvent-free processes at 40–60 °C [2]—the compound is commercially available at ≥95% purity (HPLC) and is designated as a characterized reference standard meeting USP, EMA, JP, and BP regulatory requirements for pharmaceutical impurity profiling [1][2]. Its dual enamine-amide functionality positions it as a versatile C₄ building block in heterocyclic synthesis, yet its selection over closely related analogs must be driven by quantifiable performance differences rather than nominal structural similarity.

3-Aminocrotonamide Procurement: Why Generic Interchange with 3-Aminocrotonate Esters or Acetoacetamide Carries Quantifiable Risk


Despite sharing a common β-aminocrotonoid backbone, 3-aminocrotonamide (primary amide) and its ester analogs (e.g., methyl 3-aminocrotonate, CAS 14205-39-1; ethyl 3-aminocrotonate, CAS 626-34-6) exhibit fundamentally divergent reactivity profiles, physical forms, and product outcomes that preclude simple interchange in synthetic workflows. The primary amide terminal group confers a higher melting point (100–101 °C, crystalline solid) versus the esters (methyl: ~84–86 °C; ethyl: 33–35 °C, semi-solid/liquid), directly affecting handling, formulation, and stoichiometric dispensing accuracy . More critically, the amide functionality redirects heterocyclic cyclization pathways: 3-aminocrotonamide condenses with β-dicarbonyls to yield pyridinecarboxamides, whereas acetoacetamide (its β-ketoamide precursor) furnishes pyridones under identical conditions [1]. Even in Hantzsch-type multi-component reactions where both amide and ester enamino components are synthetically permissible, the resulting dihydropyridine products bear pharmacologically distinct 5-position substituents (carboxamide vs. carboxylate ester) that dictate in vitro potency and in vivo oral efficacy [2]. These quantifiable divergences—summarized below—establish that 3-aminocrotonamide is not a drop-in replacement for its analogs, nor are they for it.

3-Aminocrotonamide vs. Analogs: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Self-Condensation Rate and Yield: 85% in 15 Minutes at 180 °C vs. Slow/Low-Yield Ester Self-Condensation

A direct comparative study demonstrated that neat 3-aminocrotonamide undergoes self-condensation to 2,6-dimethyl-4-pyrimidone with a reaction yield of 85% within approximately 15 minutes at 180 °C. Under analogous neat heating at 200 °C, methyl 3-aminocrotonate exhibited a markedly slower reaction rate and a substantially lower chemical yield of the same pyrimidone product [1]. The study further established that the ester's self-condensation proceeds only after in situ conversion to the amide form, identifying the primary amide as the obligatory reactive intermediate [1]. This represents a >2× rate advantage and a yield differential sufficient to alter process economics in batch manufacturing.

pyrimidone synthesis self-condensation kinetics heterocyclic chemistry process chemistry

Divergent Chemoselectivity: Pyridinecarboxamide vs. Pyridone Product from Identical β-Dicarbonyl Substrate

In a systematic head-to-head study, acetoacetamide (the β-ketoamide precursor) and 3-aminocrotonamide were independently reacted with the same set of 1,3-dioxo substrates. With 2,4-pentanedione, acetoacetamide afforded 3-acetyl-4,6-dimethyl-2(1H)-pyridone (a 2-pyridone scaffold), whereas 3-aminocrotonamide gave 2,4,6-trimethyl-3-pyridinecarboxamide (a pyridine-3-carboxamide scaffold) [1]. This divergent outcome was reproduced across multiple substrates: with 2-formylcyclohexanone, acetoacetamide yielded 3-acetyl-5,6,7,8-tetrahydro-2-quinolone, while 3-aminocrotonamide produced 2-methyl-5,6,7,8-tetrahydro-3-quinolinecarboxamide [1]. The mechanistic basis is that the pre-installed enamine-amino group in 3-aminocrotonamide directs cyclization toward a pyridine ring bearing a carboxamide substituent, whereas acetoacetamide's active methylene first undergoes Knoevenagel-type condensation followed by cyclization to a 2-pyridone.

chemoselectivity pyridine synthesis pyridone synthesis heterocyclic scaffold diversification

Physical Form Differentiation: Crystalline Solid (mp 100–101 °C) vs. Semi-Solid/Liquid Ester Analogs

3-Aminocrotonamide is a crystalline solid with a sharp melting point of 100–101 °C . In contrast, its closest ester analog, ethyl 3-aminocrotonate, is a low-melting semi-solid (mp 33–35 °C) that is a liquid at ambient temperatures above ~35 °C . Methyl 3-aminocrotonate is also a solid but with a lower and broader melting range (84–86 °C) [1]. The 65–68 °C higher melting point of 3-aminocrotonamide translates to superior ambient-temperature storage stability as a free-flowing powder, greater accuracy in gravimetric dispensing (no need for warming or solvent-assisted transfer), and reduced risk of hydrolytic degradation during storage (amides are inherently less susceptible to ester hydrolysis). The amide's solid form also simplifies cGMP-compliant handling in regulated pharmaceutical manufacturing environments.

solid handling formulation weighing accuracy stability process chemistry

Hantzsch 1,4-DHP Synthesis: 3-Aminocrotonamide Enables 5-Carboxamide Pharmacophore Critical for In Vivo Oral Efficacy

In the seminal J. Med. Chem. SAR study of 1,4-dihydropyridine (1,4-DHP) PAF antagonists, both 3-aminocrotonamides and 3-aminocrotonate esters were employed as enamino components in the Hantzsch three-component condensation. The 3-aminocrotonamide-derived series installed a 5-carboxamide substituent on the 1,4-DHP ring, whereas the 3-aminocrotonate esters installed a 5-alkoxycarbonyl group [1]. The 5-carboxamide series yielded the clinical candidate UK-74,505 with an in vitro IC₅₀ of 4.3 nM against PAF-induced rabbit platelet aggregation and an in vivo oral ED₅₀ of 0.26 mg/kg in the murine PAF lethality model—approximately 33-fold more potent in vitro and 8-fold more potent in vivo than the reference PAF antagonist WEB 2086 [1][2]. The study explicitly noted that the nature of the 5-position substituent (carboxamide vs. ester) was important for both in vitro and in vivo activity [1].

Hantzsch synthesis 1,4-dihydropyridine PAF antagonist SAR oral bioavailability

Topotactic Solid-State Polymerization: Unique Crystalline Polymer (mp 245–255 °C) Not Accessible from Ester Analogs

3-Aminocrotonamide undergoes γ-radiation-induced topotactic solid-state polymerization at room temperature, yielding a crystalline polymer with a melting point of 245–255 °C that is soluble in methanol but insoluble in water [1][2]. X-ray powder diffraction analysis demonstrated that the monomer and polymer share closely related crystal structures—the hallmark of true topotactic polymerization [1]. The polymerization proceeds via condensation with evolution of one mole of ammonia per two combined moles of monomer, through a free-radical mechanism [1]. This solid-state reactivity is enabled by the primary amide's hydrogen-bonding capacity, which organizes the monomer in a crystal lattice geometry amenable to topochemical reaction. The corresponding 3-aminocrotonate esters, lacking the primary amide hydrogen-bond donor/acceptor motif, do not exhibit this topotactic polymerization behavior under comparable conditions [3].

solid-state polymerization topotactic reaction crystalline polymer materials chemistry radiation-induced polymerization

3-Aminocrotonamide: Evidence-Backed Application Scenarios for Procurement Decision Support


Accelerated 4-Pyrimidone Scaffold Synthesis in Medicinal Chemistry Campaigns

When the synthetic target is a 2,6-disubstituted-4(3H)-pyrimidone—a privileged scaffold in kinase inhibitors, GPCR modulators, and agrochemical actives—3-aminocrotonamide delivers a self-condensation route achieving 85% isolated yield within ~15 minutes at 180 °C under neat conditions [1]. This compares with the slow, low-yield self-condensation of methyl 3-aminocrotonate, which additionally requires prior conversion to the amide intermediate [1]. The UBE Industries patent (JPS6130575A) further demonstrates that 3-aminocrotonamide reacts with formic esters under basic conditions (sodium methylate, 60–160 °C) to give 4-hydroxy-6-methylpyrimidine without heavy-metal byproducts—a process advantage for pharmaceutical intermediate manufacturing [2].

Selective Access to Pyridine-3-Carboxamide Pharmacophores Divergent from 2-Pyridones

In lead optimization programs requiring a pyridine-3-carboxamide core (common in PARP inhibitors, kinase inhibitors, and anti-fibrotic agents), 3-aminocrotonamide reacts with β-diketones or β-ketoaldehydes to directly furnish the pyridinecarboxamide scaffold [3]. Using acetoacetamide instead would divert the reaction outcome to a 2-pyridone—a structurally distinct heterocycle with different hydrogen-bond donor/acceptor topology, tautomeric behavior, and target-binding pharmacophore geometry [3]. This divergent chemoselectivity eliminates the need for protecting-group strategies or late-stage functional group interconversions, reducing synthetic step count by 2–3 steps in typical medicinal chemistry sequences.

Hantzsch 1,4-DHP Synthesis for Orally Bioavailable PAF Antagonists and Calcium Channel Modulator Libraries

For research groups synthesizing 1,4-dihydropyridine libraries targeting PAF receptors or L-type calcium channels, 3-aminocrotonamide is the enamino component that installs the 5-carboxamide substituent associated with high oral potency and extended pharmacodynamic duration [4]. The archetype UK-74,505 (IC₅₀ = 4.3 nM; ED₅₀ = 0.26 mg/kg po; >24 h duration in dog) was selected for clinical evaluation specifically because its 5-carboxamide—derived from 3-aminocrotonamide—conferred superior combined in vitro/in vivo activity compared with 5-ester analogs [4]. Procurement of 3-aminocrotonamide rather than an aminocrotonate ester is a determinative choice that shapes the entire SAR landscape of the resulting 1,4-DHP compound library.

Radiation-Induced Topotactic Polymerization for Crystalline Polymer Materials Research

In polymer and materials chemistry research focused on topotactic solid-state reactions, 3-aminocrotonamide serves as a uniquely suited monomer that undergoes γ-radiation-induced polymerization while preserving the crystal lattice topology of the monomer [5]. The resulting crystalline polymer (mp 245–255 °C; methanol-soluble, water-insoluble) provides a model system for studying topochemical reaction mechanisms and for developing radiation-curable crystalline coatings or composites [5][6]. 3-Aminocrotonate esters cannot replicate this behavior because their crystal packing—governed by ester rather than primary amide hydrogen bonding—does not pre-organize the monomer in a geometry permissive of topotactic chain propagation [6].

Quote Request

Request a Quote for 3-Aminocrotonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.